N-Cyclopropylethenesulfonamide (NCES): A Strategic Vinylsulfonamide Building Block and Covalent Warhead in Modern Drug Discovery
N-Cyclopropylethenesulfonamide (NCES): A Strategic Vinylsulfonamide Building Block and Covalent Warhead in Modern Drug Discovery
Executive Summary
In the renaissance of Targeted Covalent Inhibitors (TCIs) and fragment-based drug discovery (FBDD), the selection of an electrophilic warhead is paramount to balancing reactivity, selectivity, and metabolic stability. N-Cyclopropylethenesulfonamide (NCES, CAS: 625105-85-3) has emerged as a highly versatile and strategic building block. By synergizing the tunable Michael acceptor properties of a vinylsulfonamide with the conformational rigidity and lipophilicity of a cyclopropyl ring, NCES serves a dual purpose: it acts as a terminal warhead for cysteine-targeted therapeutics and functions as a synthetic precursor for complex, stereochemically rich sultam scaffolds.
This technical guide dissects the physicochemical logic, mechanistic utility, and self-validating synthetic protocols associated with NCES, providing drug development professionals with a comprehensive framework for its application.
Chemical Structure & Physicochemical Properties
The architectural logic of NCES relies on two distinct structural motifs that dictate its behavior in biological and synthetic environments:
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The Vinylsulfonamide Core : Unlike planar acrylamides (the most common TCI warheads), the tetrahedral geometry of the sulfur atom in sulfonamides projects the reactive vinyl group at a distinct spatial vector. This allows the warhead to access unique cryptic pockets that planar amides cannot reach. Furthermore, vinylsulfonamides exhibit exceptional hydrolytic stability.
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The N-Cyclopropyl Substituent : The cyclopropyl ring provides a sterically compact, lipophilic moiety. In medicinal chemistry, cyclopropyl groups are frequently utilized to enhance membrane permeability while resisting cytochrome P450-mediated oxidative metabolism—a common liability in linear alkyl chains.
Table 1: Physicochemical Profile of NCES
| Property | Value | Structural Significance |
| Chemical Name | N-Cyclopropylethenesulfonamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 625105-85-3 | Unique identifier for commercial sourcing. |
| Molecular Formula | C5H9NO2S | Low molecular weight (ideal for FBDD). |
| Molecular Weight | 147.20 g/mol | High ligand efficiency potential. |
| Hydrogen Bond Donors | 1 (N-H) | Facilitates target anchoring via H-bonding. |
| Hydrogen Bond Acceptors | 2 (S=O) | Enhances aqueous solubility and target binding. |
Mechanistic Utility: The Vinylsulfonamide Warhead
The primary mechanism of action for NCES in biological systems is the thia-Michael addition . When positioned in proximity to a non-catalytic cysteine residue within a protein binding pocket, the electron-deficient alkene undergoes nucleophilic attack by the thiolate anion, forming a stable covalent thioether linkage.
Recent applications of vinylsulfonamide derivatives demonstrate their utility in developing covalent inhibitors targeting the Transcriptional Enhanced Associate Domain (TEAD) central pocket 1 and serving as highly selective probes for kinases such as RSK2 2.
Fig 1. Mechanism of targeted covalent binding via thia-Michael addition to the vinylsulfonamide.
Table 2: Comparative Electrophile Reactivity
To contextualize the utility of NCES, it is critical to compare it against other standard electrophiles used in chemical biology:
| Electrophile Class | Relative Thiol Reactivity | Hydrolytic Stability | Reversibility | Primary Application |
| Maleimide | Extremely High | Low (Ring opening) | Reversible (Exchange) | Bioconjugation |
| Acrylamide | Moderate to High | High | Irreversible | Kinase TCIs (e.g., Ibrutinib) |
| Vinylsulfonamide | Low to Moderate (Tunable) | Very High | Irreversible | TEAD Inhibitors, Sultam precursors |
Synthetic Methodologies
The synthesis of NCES is highly efficient and typically performed in a one-pot sequence starting from commercially available 2-chloroethanesulfonyl chloride. The reaction proceeds via an initial sulfonylation of cyclopropylamine, followed by a base-promoted in situ β-elimination of hydrogen chloride to yield the terminal alkene 3.
Step-by-Step Synthesis Protocol
Causality Note: This protocol utilizes a temperature gradient to separate the sulfonylation and elimination steps, preventing the formation of undesired polymeric side products.
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Initiation : Dissolve cyclopropylamine (1.2 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar). Cool the mixture to 0 °C using an ice bath. Rationale: The low temperature controls the highly exothermic nature of the initial nucleophilic attack and prevents premature elimination.
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Sulfonylation : Slowly add 2-chloroethanesulfonyl chloride (1.0 eq) dropwise. Stir for 30 minutes at 0 °C.
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β-Elimination : Remove the ice bath and allow the reaction to warm to room temperature. The excess triethylamine acts as the base to drive the E2 elimination of the 2-chloroethanesulfonamide intermediate, forming the vinyl group. Stir for 2-4 hours.
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Self-Validation : Monitor the reaction via LC-MS. The disappearance of the intermediate mass (M+H for the 2-chloro species) and the appearance of the alkene mass confirms complete conversion.
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Workup & Purification : Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amines), saturated NaHCO3, and brine. Dry over anhydrous MgSO4, concentrate in vacuo, and purify via silica gel flash chromatography to yield pure NCES.
Fig 2. One-pot synthetic workflow for N-Cyclopropylethenesulfonamide from commercial precursors.
Applications in Drug Discovery & Development
Beyond serving as a terminal warhead, NCES is a critical building block for several advanced drug development methodologies:
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Peptide Macrocyclization : Vinylsulfonamides are exceptional Thiol-Michael "Click" acceptors. They are utilized for the on-resin macrocyclization of peptides, offering superior hydrolytic stability compared to traditional maleimide linkages 4.
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Sultam Scaffolds : NCES derivatives can undergo intramolecular oxa-Michael or Baylis-Hillman reactions to generate complex, stereochemically rich bicyclic sultams. These 3D scaffolds are highly prized in fragment-based drug discovery (FBDD) for disrupting protein-protein interactions 5.
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Antiviral Development : Vinylsulfonamides have been strategically incorporated into peptidomimetic scaffolds to create submicromolar covalent inhibitors of the SARS-CoV-2 3CLpro enzyme, demonstrating the warhead's ability to selectively target viral cysteine proteases 6.
Experimental Protocol: Thiol-Ene Reactivity Profiling (GSH Assay)
To validate the electrophilic tuning of NCES prior to biological screening, a Glutathione (GSH) reactivity assay is the industry standard. This protocol establishes a self-validating kinetic profile.
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Preparation : Prepare a 10 mM stock solution of NCES in DMSO and a 100 mM stock of reduced L-Glutathione (GSH) in PBS buffer (pH 7.4).
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Incubation : In a glass vial, mix the NCES stock to a final concentration of 100 µM in PBS containing 1 mM GSH. Rationale: A 10-fold molar excess of GSH ensures the reaction follows pseudo-first-order kinetics, simplifying mathematical rate extraction.
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Quenching & Sampling : At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot and quench the reaction by adding 50 µL of cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: The internal standard self-validates the injection volume and ionization efficiency during mass spectrometry.
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Analysis : Centrifuge the samples at 14,000 rpm for 5 minutes to precipitate buffer salts. Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent NCES mass.
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Data Interpretation : Plot the natural log of the remaining NCES concentration (
) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( ), allowing direct, quantitative comparison of reactivity against other electrophiles.
References
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Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed Central (PMC). 1
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β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society. 2
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3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. PubMed Central (PMC). 3
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On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PubMed Central (PMC). 4
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Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. PubMed Central (PMC). 5
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Design, Synthesis and Biological Evaluation of Novel SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv. 6
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- 4. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chemrxiv.org [chemrxiv.org]
